4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
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Overview
Description
4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyrrolo-pyridine core structure with a fluorine atom at the 4-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted pyridine, the introduction of the fluorine atom can be achieved through electrophilic fluorination, followed by cyclization to form the pyrrolo-pyridine core. The carboxylic acid group is then introduced through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, nucleophiles, and electrophiles are employed under various conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atom and other substituents.
Pyrrolo[3,4-c]pyridine derivatives: These compounds have a different arrangement of the pyrrole and pyridine rings.
Uniqueness
4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is unique due to the specific positioning of the fluorine atom and carboxylic acid group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various fields.
Properties
Molecular Formula |
C8H5FN2O2 |
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Molecular Weight |
180.14 g/mol |
IUPAC Name |
4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5FN2O2/c9-7-4-3-6(8(12)13)11-5(4)1-2-10-7/h1-3,11H,(H,12,13) |
InChI Key |
HQOCUYNOFMMKPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1NC(=C2)C(=O)O)F |
Origin of Product |
United States |
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